molecular formula C15H13NO2 B8611145 2-(4-Methylphenyl)-5-methoxybenzoxazole

2-(4-Methylphenyl)-5-methoxybenzoxazole

Cat. No.: B8611145
M. Wt: 239.27 g/mol
InChI Key: QMACQPUOUGIINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-5-methoxybenzoxazole is a high-value benzoxazole derivative designed for advanced pharmacological and oncological research. This compound is of significant interest in the development of novel anti-cancer agents, particularly in the context of breast cancer studies. Its molecular framework is closely related to known pharmacophores that exhibit potent activity against cancer cell lines such as MDA-MB-231 and MCF-7 . The core benzoxazole scaffold is recognized for its role in inhibiting key enzymatic targets. Specifically, structural analogs of this compound have demonstrated potent inhibitory activity against PARP-2 (Poly (ADP-ribose) polymerase 2), a critical enzyme in DNA repair pathways . The inhibition of PARP is a established therapeutic strategy, especially in cancers with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations). The design of this molecule, featuring the 5-methoxy substituent, aims to optimize binding interactions within the enzyme's active site, potentially leading to enhanced efficacy and favorable pharmacokinetic properties, including improved metabolic stability and oral bioavailability predicted by in silico models . This compound is intended for research applications only, including in vitro cytotoxicity assays, mechanism-of-action studies, and as a key intermediate in the synthesis of more complex drug candidates.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

5-methoxy-2-(4-methylphenyl)-1,3-benzoxazole

InChI

InChI=1S/C15H13NO2/c1-10-3-5-11(6-4-10)15-16-13-9-12(17-2)7-8-14(13)18-15/h3-9H,1-2H3

InChI Key

QMACQPUOUGIINK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Benzoxazole Derivatives
  • 5-Methyl-2-phenylbenzoxazole (7420-86-2): Substituted with a methyl group at position 5 and a phenyl group at position 2.
  • 2-Phenylbenzo[d]oxazole (833-50-1) : Lacks substituents on the benzene ring, leading to simpler electronic properties. This compound serves as a foundational structure for understanding substituent effects .
Benzothiazole Derivatives
  • 2-(4-Methoxyphenyl)benzothiazole : Features a sulfur atom in place of the oxygen atom in benzoxazole. The methoxy group at position 4 enhances electron density, similar to the target compound’s 5-methoxy group. This derivative exhibits a melting point of 393 K and a synthesis yield of 94% under microwave irradiation .
Oxazole Derivatives
  • 4-(2-Methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one : Contains an oxazolone ring with a 4-methylphenyl group and methoxy substituent. This compound’s crystal structure and biological activity (e.g., antimicrobial properties) highlight the influence of substituent positioning on functionality .

Key Observations :

  • Substituents like methoxy groups may require specific protecting-group strategies during synthesis.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (K) Spectral Data (¹H NMR, MS) Reference
2-(4-Methoxyphenyl)benzothiazole 241.3 393 δ 8.04 (d, 1H), 3.87 (s, OCH₃); m/z 242 (M+1)
5-Methyl-2-phenylbenzoxazole 223.3 Not reported
4-(2-Methoxybenzylidene)-2-(4-methylphenyl)oxazolone 321.3 Not reported FT-IR: C=O stretch at 1740 cm⁻¹

Key Observations :

  • Methoxy groups in benzothiazoles and oxazoles contribute to distinct NMR shifts (e.g., δ 3.87 ppm for OCH₃) .
  • The electron-withdrawing nature of the oxazole ring may lower melting points compared to benzothiazoles.

Key Observations :

  • 4-Methylphenyl and methoxy substituents enhance antibacterial and antioxidant activities in thiadiazoles and oxadiazoles .
  • Benzoxazoles with similar substituents may exhibit comparable bioactivity, though empirical data are needed.

Preparation Methods

Ullmann-Type Coupling and Limitations

Early routes relied on Ullmann couplings between 5-methoxybenzoxazole and 4-iodotoluene, using copper catalysts at elevated temperatures. However, these methods suffered from poor yields (<30%) and required stoichiometric amounts of copper, complicating purification. The emergence of transition metal catalysis has largely supplanted these approaches.

Nucleophilic Aromatic Substitution

Substituting the oxazole ring’s 2-position with 4-methylphenyl Grignard reagents under basic conditions (e.g., K₂CO₃ in DMF) provided moderate yields (40–50%) but incurred regioselectivity challenges when multiple reactive sites were present.

Transition Metal-Catalyzed Cross-Coupling Methods

Palladium-Catalyzed Direct Arylation

The Royal Society of Chemistry’s optimized protocol (2012) demonstrates efficient direct arylation of 5-methoxybenzoxazole with 4-methylbenzene derivatives. Key conditions include:

Catalyst System : Pd(OAc)₂ (10 mol%) with CuBr₂ (2 equiv) as an oxidant.
Base and Solvent : K₃PO₄ (2 equiv) and DMA under oxygen atmosphere.
Yield : 71–93% for analogous 2-arylbenzoxazoles.

Mechanistic Insight :
The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway, where palladium activates the C–H bond of benzene, followed by oxidative addition to the benzoxazole. The use of pivalic acid (PivOH) as an additive accelerates deprotonation, while oxygen ensures catalyst reoxidation.

Table 1: Optimization of Direct Arylation Parameters

EntryBaseOxidantSolventAdditiveYield (%)
1K₂CO₃Cu(OAc)₂DMANone0
8K₃PO₄CuBr₂DMAPivOH71
38K₃PO₄CuBr₂DMAPivOH50

Nickel-Mediated Cross-Coupling of Sulfonate Esters

A patent by US6433214B1 discloses a nickel-catalyzed method using methyl 2-(perfluorobutanesulfonyloxy)benzoate and p-tolylzinc bromide:

Reaction Scheme :
Methyl 2-(RfSO2O)benzoate+ArZnXNi(0)Methyl 2-(Ar)benzoate\text{Methyl 2-(RfSO}_2\text{O)benzoate} + \text{ArZnX} \xrightarrow{\text{Ni(0)}} \text{Methyl 2-(Ar)benzoate}
where Rf = perfluorobutane and Ar = 4-methylphenyl.

Optimized Conditions :

  • Catalyst: NiCl₂ reduced in situ with n-BuLi (1.6 equiv) and PPh₃ (2 equiv).

  • Solvent: THF at 25°C for 12 hours.

  • Yield: 82–91%.

Advantages Over Palladium :
Nickel catalysts tolerate electron-deficient arylzinc reagents, avoiding protodehalogenation side reactions common in palladium systems.

Table 2: Nickel vs. Palladium Catalysis Performance

ParameterNickel SystemPalladium System
Catalyst Loading5 mol%10 mol%
Temperature25°C120°C
Yield82–91%71–93%
Selectivity>95%85–90%

Ligand and Solvent Effects

Phosphine Ligands in Nickel Catalysis

Triphenylphosphine (PPh₃) proved critical for stabilizing Ni(0) intermediates, preventing aggregation into inactive clusters. Replacing PPh₃ with bulkier ligands (e.g., tricyclohexylphosphine) reduced yields to <30% due to steric hindrance.

Solvent Polarity and Reaction Rate

Nonpolar solvents like toluene slowed reaction kinetics (24–72 hours), whereas THF’s moderate polarity facilitated ligand exchange and intermediate solvation, achieving completion in 12 hours. In contrast, palladium-catalyzed arylations required polar aprotic DMA to stabilize charged transition states.

Scalability and Industrial Feasibility

Cost Analysis of Starting Materials

Methyl salicylate, a precursor for sulfonate esters, is economically viable ($0.5–1.0/kg), whereas perfluorobutanesulfonyl fluoride costs ~$200/kg, making nickel-based routes less attractive for large-scale production.

Waste Stream Management

Nickel-mediated processes generate zinc halide byproducts, necessitating aqueous workups. Palladium systems produce less toxic CuBr₂ residues, which are recyclable via electrochemical methods .

Q & A

Basic: How can the synthesis of 2-(4-Methylphenyl)-5-methoxybenzoxazole be optimized for yield and purity?

Answer:
Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions. For example:

  • Key Steps :
    • Oxazole ring formation : Use 4-methylbenzaldehyde and methoxy-substituted precursors in a cyclization reaction. Dehydrating agents (e.g., p-toluenesulfonic acid) and solvents like toluene or dichloromethane are effective .
    • Substitution reactions : Introduce methoxy groups via nucleophilic substitution under basic conditions (e.g., NaH in DMF) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity.
  • Yield Optimization : Microwave-assisted synthesis (e.g., 100–120°C for 1–2 hours) can improve reaction efficiency compared to traditional thermal methods .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and methoxy groups (δ ~3.8 ppm).
    • ¹³C NMR : Confirm oxazole ring carbons (δ 140–160 ppm) and methylphenyl substituents .
  • IR Spectroscopy : Detect C-O (1250 cm⁻¹) and C=N (1600 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 268.12) .

Advanced: How does the substitution pattern on the benzoxazole core influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Methoxy Position : Para-substitution (5-methoxy) enhances electron-donating effects, improving interactions with biological targets like enzymes .
  • Methylphenyl Group : Ortho/meta/para substitutions alter steric effects. Para-substitution (4-methylphenyl) maximizes hydrophobic interactions in enzyme binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.